Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate is a chemical compound classified within the naphthyridine family. This compound features a bromine atom at the 5-position of the naphthyridine ring and an ethyl ester group at the carboxylate position (3-position). Its molecular formula is with a molecular weight of approximately 281.10 g/mol . Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate is of interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry.
The synthesis of ethyl 5-bromo-1,7-naphthyridine-3-carboxylate can be achieved through several methods, primarily involving cyclization reactions of suitable precursors. One effective synthetic route includes the following steps:
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time. For instance, using Lewis acids as catalysts can enhance cyclization efficiency .
Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate has a complex molecular structure characterized by:
Key molecular data includes:
Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for ethyl 5-bromo-1,7-naphthyridine-3-carboxylate typically involves its interaction with biological targets such as enzymes or receptors. The bromine substituent may enhance binding affinity or selectivity towards specific targets, potentially leading to biological effects such as antibacterial or anticancer activities. The exact pathways depend on the specific application context .
Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate exhibits several notable physical properties:
Chemical properties include:
Relevant data indicate that it has favorable characteristics for use in organic synthesis and medicinal chemistry applications .
Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate has various scientific uses:
The Skraup reaction, employing glycerol and 3-aminopyridine derivatives with oxidizing agents, is foundational for constructing the 1,7-naphthyridine core. Modifications enhance yield and reproducibility:
Table 1: Modified Skraup Conditions for 1,7-Naphthyridines
Oxidant/Catalyst | Solvent System | Temperature (°C) | Yield Range | Key Advantage |
---|---|---|---|---|
I₂ | Dioxane/H₂O (1:1) | 120 | 30–45% | Recyclable catalyst |
m-NO₂PhSO₃Na | Dioxane/H₂O (1:1) | 130 | 45–50% | Higher reproducibility |
KIO₃ | Toluene/AcOH | 110 | 35–40% | Electron-deficient substrate tolerance |
This method installs C3-carboxylates directly during ring formation. Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate is synthesized via:
Though less documented for 1,7-naphthyridines, Friedländer reactions may access fused derivatives:
The C5-bromine in Ethyl 1,7-naphthyridine-3-carboxylate serves as a handle for Pd-catalyzed cross-coupling:
Palladium-catalyzed C–N bond formation at C5 is highly efficient:
Table 2: Buchwald-Hartwig Conditions for 5-Bromo-1,7-naphthyridines
Amine Type | Ligand | Base | Solvent | Yield (%) | Key Challenge |
---|---|---|---|---|---|
Primary alkylamines | XPhos | NaOt-Bu | Toluene | 85–92 | Competitive hydrodehalogenation |
Secondary cyclic | BINAP | Cs₂CO₃ | Dioxane | 90–95 | None significant |
Anilines | SPhos | K₃PO₄ | THF | 75–88 | Steric hindrance with ortho-substituted |
Solid-phase peptide synthesis (SPPS) principles adapt to 1,7-naphthyridines:
Direct C–H functionalization bypasses pre-halogenation steps:
Table 3: Direct C–H Functionalization Methods
Catalyst System | Substrate Scope | Reaction Conditions | Functional Group Tolerance |
---|---|---|---|
[RuCl₂(p-cymene)]₂/HOAc | Acrylates, enones | 37°C, 12–24 h, HOAc | Bromo, keto, ester, amide |
Pd(OAc)₂/AgOAc | Aryl iodides | 100°C, DMF, 24 h | Low for bromo substituents |
Rh₂(OCOCF₃)₄ | Diazo compounds | 25°C, DCE, 1 h | High, except acidic protons |
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6